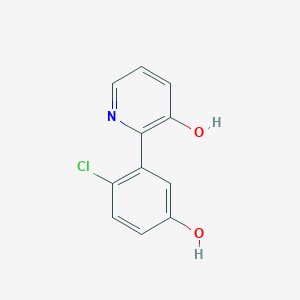
3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) is an aromatic compound that is used in a wide range of scientific research applications. It is a versatile compound that is used in the synthesis of a variety of compounds and has been used in a wide range of studies related to biochemistry and physiology.
Applications De Recherche Scientifique
3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds and as a catalyst in organic reactions. In addition, it has been used in the study of enzyme kinetics, the development of new drugs, and in the study of the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) is not fully understood. However, it is believed to interact with proteins, such as enzymes, and to alter their activity. This can result in the inhibition or activation of certain biochemical pathways, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes. In addition, it has been shown to have an inhibitory effect on the activity of certain hormones, such as testosterone and estradiol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) in laboratory experiments include its low cost and its easy availability. In addition, it is a versatile compound that can be used in a variety of different experiments. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions.
Orientations Futures
The future directions for 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further research into its solubility in aqueous solutions and its potential uses in other laboratory experiments is needed. Furthermore, research into its potential uses in the synthesis of other compounds is needed.
Méthodes De Synthèse
3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (95%) can be synthesized by a variety of methods. The most common method is the reaction of 3-chloro-5-fluorophenol with 2-methyl-2-propanol in the presence of an acid catalyst. This reaction produces 3-(3-chloro-5-fluorophenyl)-2-hydroxypyridine (95%) as the main product. Other methods of synthesis include the use of N-methyl-2-pyrrolidone, 2-chloro-5-fluorophenol, and 2-methyl-2-propanol.
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)10-2-1-3-14-11(10)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKSZUAYVFTGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682884 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261888-98-5 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














